1-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Azetidine derivatives have been synthesized for various applications. For example, a practical and cost-effective synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine was established for further scale-up production of L-084 . This synthesis method entails an industry-oriented reaction of azetidine ring-closure to yield N-benzyl-3-hydroxyazetidine, which is eventually converted to 1 via key intermediates, Bunte salts .Molecular Structure Analysis
The molecular structure of the compound would likely involve the thiophene and azetidine moieties. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Azetidine is a four-membered ring with nitrogen as one of the atoms .Scientific Research Applications
Alzheimer’s Disease Treatment
- A study involved the synthesis of new N-substituted derivatives of 3-piperidinyl-1,3,4-oxadiazole, which showed potential as new drug candidates for Alzheimer’s disease treatment. These compounds were evaluated for enzyme inhibition activity against acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease (Rehman et al., 2018).
Antibacterial Activity
- Research on the synthesis of N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores evaluated their antibacterial potentials. The study found that some compounds showed moderate to strong antibacterial activity against various bacterial strains (Iqbal et al., 2017).
Antimicrobial Agents
- A series of novel sulfonamide and carboxamide derivatives were synthesized and demonstrated potent inhibitory activity against both Gram-positive and Gram-negative bacteria (Krishnamurthy et al., 2011).
Anticancer Agents
- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents. The study indicated the potential of these compounds as anticancer agents, although further in vivo studies are required for confirmation (Rehman et al., 2018).
Antifungal Activities
- A study focused on the synthesis and evaluation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against bacterial and fungal pathogens of tomato plants. This study found significant potent antimicrobial activities in some of the synthesized compounds (Vinaya et al., 2009).
Neurokinin-2 (NK2) Receptor Antagonists
- A class of neurokinin-2 (NK2) antagonists, derived from 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones, was synthesized and evaluated for their pharmacological properties. These compounds showed promise as NK2 receptor antagonists (Mackenzie et al., 2002).
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. Thiophene derivatives have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Properties
IUPAC Name |
1-[1-(5-ethylthiophen-2-yl)sulfonylazetidin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S2/c1-2-13-3-4-14(22-13)23(20,21)18-9-12(10-18)17-7-5-11(6-8-17)15(16)19/h3-4,11-12H,2,5-10H2,1H3,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFISOWXIVTOCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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